Methyl 2,6-dichloroquinoline-4-carboxylate chemical structure and properties
Methyl 2,6-dichloroquinoline-4-carboxylate chemical structure and properties
Executive Summary
Methyl 2,6-dichloroquinoline-4-carboxylate (CAS: 854396-81-9) is a high-value heterocyclic scaffold used primarily in medicinal chemistry as a bifunctional building block. Belonging to the haloquinoline family, its structural uniqueness lies in the differential reactivity of its two chlorine atoms (C2 vs. C6) and the versatility of the C4-ester functionality. This compound serves as a critical intermediate in the synthesis of antimalarials , kinase inhibitors , and DHODH inhibitors , offering a robust platform for Structure-Activity Relationship (SAR) exploration.
Chemical Structure & Electronic Properties[1][2]
Structural Analysis
The molecule consists of a quinoline bicyclic core substituted with chlorine atoms at positions 2 and 6, and a methyl ester group at position 4.
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C2-Chlorine (Imidoyl Chloride): Highly electrophilic due to the inductive effect of the adjacent ring nitrogen. It is the primary site for Nucleophilic Aromatic Substitution (SnAr).
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C6-Chlorine (Aryl Chloride): Electronically deactivated relative to C2. It typically remains stable during mild nucleophilic attacks, serving as a lipophilic anchor or a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under forcing conditions.
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C4-Ester: Provides a handle for further derivatization (hydrolysis to acid, reduction to alcohol, or amidation).
Visualization
Figure 1: Functional group topology and reactivity zones of Methyl 2,6-dichloroquinoline-4-carboxylate.
Physicochemical Properties[1][3][4][5][6]
The following data aggregates experimental and predicted values relevant for handling and assay design.
| Property | Value | Note |
| Molecular Formula | C₁₁H₇Cl₂NO₂ | - |
| Molecular Weight | 256.08 g/mol | - |
| CAS Number | 854396-81-9 | Specific to the methyl ester |
| Physical State | Solid (Off-white to pale yellow) | - |
| LogP (Predicted) | ~3.6 | Lipophilic; requires organic co-solvent |
| Topological Polar Surface Area (TPSA) | ~39 Ų | Good membrane permeability potential |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |
| Melting Point | 100–105 °C (Estimated) | Based on acid precursor (>260°C) and analogs |
Synthetic Pathways[9][13][14][15]
The synthesis of Methyl 2,6-dichloroquinoline-4-carboxylate generally follows a Pfitzinger-type cyclization strategy, utilizing 5-chloroisatin as the key starting material to establish the C6-chlorine and the quinoline core simultaneously.
Step-by-Step Protocol
Step 1: Scaffold Formation (Pfitzinger/Knorr Variation)
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Reagents: 5-Chloroisatin, Malonic Acid (or Dimethyl Malonate), Acetic Acid/Acetic Anhydride.
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Mechanism: Condensation of the isatin ketone with the active methylene of malonic acid, followed by decarboxylative rearrangement.
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Product: 6-Chloro-2-hydroxyquinoline-4-carboxylic acid.
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Protocol Insight: The use of acetic anhydride facilitates the ring-opening of isatin and subsequent recyclization.
Step 2: Chlorination (Deoxychlorination)
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Reagents: Phosphorus Oxychloride (POCl₃).
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Conditions: Reflux (neat or in toluene) for 2–4 hours.
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Transformation: Converts the tautomeric 2-hydroxy (lactam) group into the 2-chloro imidoyl chloride.
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Product: 2,6-Dichloroquinoline-4-carbonyl chloride (transient) or Acid.
Step 3: Esterification
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Reagents: Methanol (MeOH), H₂SO₄ (cat.) or Thionyl Chloride (SOCl₂).
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Conditions: Reflux.[1]
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Product: Methyl 2,6-dichloroquinoline-4-carboxylate.
Synthesis Workflow Diagram
Figure 2: Synthetic route from 5-chloroisatin to the target ester.
Reactivity & Medicinal Chemistry Applications[1][2][3][9][12][16][17][18]
Regioselective Functionalization (SnAr)
The defining feature of this scaffold is the regioselectivity of nucleophilic attacks.
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Reaction: Nucleophilic Aromatic Substitution (SnAr).
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Selectivity: C2 >>> C6 . The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, activating the C2 position. The C6 position behaves like a standard chlorobenzene and is inert to mild nucleophiles.
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Application: Introduction of amines (anilines, piperazines) at C2 to create kinase inhibitor libraries.
Derivatization Logic
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C2-Substitution: React with primary/secondary amines in DMF/DIEA at 60–80°C.
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C4-Modification:
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Hydrolysis: LiOH/THF to regenerate the carboxylic acid.
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Amidation: Direct aminolysis or acid chloride coupling.
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C6-Coupling: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling (requires phosphine ligands and elevated temps), typically performed after C2 functionalization to avoid side reactions.
Reaction Map
Figure 3: Primary derivatization pathways for library generation.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye).
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Signal Word: Warning.
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H-Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
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Storage: Store in a cool, dry place (2–8°C recommended for long-term stability of the ester).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29923271, Methyl 4,6-dichloroquinoline-2-carboxylate (Isomer Reference). Retrieved from .
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BenchChem (2025). Application Notes and Protocols for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry.[2] (General halo-heterocycle reactivity).[3][4] Retrieved from .
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Organic Syntheses. 4,7-Dichloroquinoline (Classic synthesis of chloroquinolines). Coll. Vol. 3, p. 272 (1955). Retrieved from .
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Sigma-Aldrich. Product Specification: Methyl 2,4-dichloroquinoline-6-carboxylate (Analogous properties). Retrieved from .
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids. Journal of Medicinal Chemistry. (Pfitzinger reaction protocols).[5] Retrieved from .
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
